1,6-Bis(4-m-tolylpiperazin-1-yl)hexane
Description
Note: The provided evidence primarily focuses on 1,6-bis(1-benzimidazolyl)hexane and its metal complexes rather than the compound specified in the query. For clarity, this article will address the compound extensively discussed in the evidence while acknowledging structural analogs for comparison.
1,6-Bis(1-benzimidazolyl)hexane is a bis-heterocyclic ligand featuring two benzimidazole groups connected by a hexane backbone. It is synthesized via condensation of 1,6-dibromohexane with benzimidazole derivatives . The compound exhibits strong coordination capabilities, forming polymeric metal complexes with Mn(II), Co(II), Cu(II), Zn(II), and Ag(I) ions . These complexes are characterized by IR, UV-Vis, NMR, and mass spectrometry, with proposed polymeric structures due to bridging benzimidazole ligands .
The ligand and its metal complexes demonstrate significant antifungal activity against soil-borne pathogens such as Rhizoctonia solani, Fusarium oxysporum, Fusarium solani, and Pythium aphanidermatum. Notably, the Cu(II) and Co(II) complexes achieve 100% inhibition of fungal growth at 20 ppm, outperforming commercial fungicides in some cases .
Properties
Molecular Formula |
C28H42N4 |
|---|---|
Molecular Weight |
434.7 g/mol |
IUPAC Name |
1-(3-methylphenyl)-4-[6-[4-(3-methylphenyl)piperazin-1-yl]hexyl]piperazine |
InChI |
InChI=1S/C28H42N4/c1-25-9-7-11-27(23-25)31-19-15-29(16-20-31)13-5-3-4-6-14-30-17-21-32(22-18-30)28-12-8-10-26(2)24-28/h7-12,23-24H,3-6,13-22H2,1-2H3 |
InChI Key |
CQEUVRXXXLSTIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCCCCCN3CCN(CC3)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-bis(4-m-tolylpiperazin-1-yl)hexane typically involves the reaction of 1,6-dibromohexane with 4-m-tolylpiperazine in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include acetonitrile or dimethylformamide.
Base: Potassium carbonate or sodium hydride is used to deprotonate the piperazine nitrogen atoms.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 1,6-bis(4-m-tolylpiperazin-1-yl)hexane may involve similar synthetic routes but on a larger scale. The process may include:
Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1,6-bis(4-m-tolylpiperazin-1-yl)hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine rings can undergo substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Products may include oxidized derivatives of the piperazine rings.
Reduction: Reduced forms of the compound with hydrogenated piperazine rings.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
1,6-bis(4-m-tolylpiperazin-1-yl)hexane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored as a potential therapeutic agent targeting dopamine and serotonin receptors.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 1,6-bis(4-m-tolylpiperazin-1-yl)hexane involves its interaction with specific molecular targets:
Molecular Targets: Dopamine D3 and serotonin 5-HT1A and 5-HT2A receptors.
Pathways Involved: The compound acts as a ligand, binding to these receptors and modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the hexane backbone but differ in functional groups, coordination modes, and biological activities. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Hexane-Linked Bis-Heterocyclic Compounds
Table 2: Antifungal Efficacy of 1,6-Bis(1-benzimidazolyl)hexane and Its Metal Complexes
Key Comparative Insights:
Coordination Chemistry :
- 1,6-Bis(1-benzimidazolyl)hexane forms stable polymeric complexes with transition metals, enhancing antifungal activity. Cu(II) and Co(II) complexes are most potent due to their redox activity and strong ligand-metal bonding .
- In contrast, 1,6-Bis(pyridine-4-carboxamido)hexane coordinates metals via pyridine and amide groups but lacks documented antifungal efficacy .
Antifungal Mechanism: Benzimidazole derivatives inhibit fungal tubulin polymerization, disrupting cell division. Metal complexes enhance this via reactive oxygen species (ROS) generation .
Structural Flexibility :
- Hexane backbones provide optimal spacing for ligand-metal interactions. Shorter chains (e.g., butane in 1,4-bis(2-thiophthalimido)butane ) reduce steric flexibility, lowering efficacy .
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